molecular formula C14H24N2O2S B2985704 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide CAS No. 2415570-17-9

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide

Cat. No. B2985704
CAS RN: 2415570-17-9
M. Wt: 284.42
InChI Key: NTSLUFUOEUWGAB-UHFFFAOYSA-N
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Description

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide, also known as TMC-1, is a novel compound that has been gaining attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide has a wide range of potential applications in scientific research, particularly in the fields of pharmacology and drug discovery. It has been shown to have activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer treatments. Additionally, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide has been found to have anti-inflammatory properties, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The exact mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide is not yet fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. This makes it a potentially powerful tool for the development of new cancer treatments.
Biochemical and Physiological Effects
Studies have shown that N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide has a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the growth of new blood vessels), and the modulation of immune system function. These effects make N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide a promising candidate for the development of new treatments for cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide is its broad spectrum of activity against cancer cell lines. Additionally, its anti-inflammatory properties make it a potentially useful tool for the study of inflammatory diseases. However, one limitation of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain lab settings.

Future Directions

There are a number of potential future directions for research on N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide. One area of interest is the development of new cancer treatments based on the compound's activity against cancer cell lines. Additionally, further studies are needed to fully understand the mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide and to identify any potential side effects or limitations of its use in medical research. Finally, research on the synthesis and purification of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide may lead to the development of more efficient and cost-effective methods for producing the compound.

Synthesis Methods

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of thiomorpholine with oxanilic acid, followed by the addition of cyclopropanecarboxylic acid. The resulting compound is then purified using chromatography techniques to obtain the final product.

properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c17-13(12-1-2-12)15-11-14(3-7-18-8-4-14)16-5-9-19-10-6-16/h12H,1-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSLUFUOEUWGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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